DDMAB (N-Dodecyl-N,N-(dimethylammonio)butyrate, CAS 15163-30-1) is a highly specialized zwitterionic carboxybetaine detergent utilized primarily in the extraction, solubilization, and structural characterization of integral membrane proteins. Featuring a 12-carbon hydrophobic tail and a butyrate spacer linking its quaternary ammonium and carboxylate groups, DDMAB possesses a critical micelle concentration (CMC) of approximately 4.3 mM. Unlike standard non-ionic detergents (e.g., DDM, Triton X-100) or common zwitterionics (e.g., CHAPS), DDMAB provides a unique physicochemical environment that maintains overall charge neutrality while mimicking the lipid bilayer. For procurement and material selection, DDMAB is prioritized not just as a generic solubilizer, but as a precision structural biology tool—specifically valued for its unique electron density properties in X-ray scattering and its mild, non-denaturing extraction capabilities for delicate membrane antigens[REFS-1, REFS-2].
Substituting DDMAB with generic non-ionic detergents (like DDM or octyl-glucoside) or closely related carboxybetaines (like DDMAU) routinely leads to failure in advanced structural assays and specific antigen extractions. In Small Angle X-ray Scattering (SAXS) of membrane proteins, a three-component system (protein, micelle, buffer) typically creates massive background interference; standard micelles scatter X-rays heavily, obscuring the protein's signal and requiring complex, expensive contrast-matching techniques. DDMAB is uniquely non-interchangeable here because its average electron density naturally matches that of standard aqueous buffers, causing the micelle's scattering contribution to mathematically vanish [1]. Furthermore, in extraction workflows, the specific length of the polymethylene arm is critical; substituting DDMAB (butyrate spacer) with DDMAU (undecanoate spacer) drastically reduces the extraction efficiency of sensitive membrane antigens, proving that chain-length homologs cannot be treated as functional equivalents in procurement[2].
In Small Angle X-ray Scattering (SAXS) studies of membrane proteins, the detergent micelle typically contributes massive background scattering that obscures the protein's radius of gyration. Research demonstrates that DDMAB possesses an average electron density that naturally matches the electron density of an aqueous buffer. When SN/GpA fusion proteins were solubilized in 1% DDMAB, the micelle contribution to the small angle scattering vanished entirely, allowing direct determination of the protein's molecular weight and structural orientation without the need for complex sucrose or heavy-water contrast variation required by standard detergents [1].
| Evidence Dimension | Micelle contribution to SAXS background scattering |
| Target Compound Data | DDMAB: ~0 background contribution (electron density matches aqueous buffer) |
| Comparator Or Baseline | Standard detergents (e.g., DDM, Octyl-glucoside): High background scattering requiring contrast matching |
| Quantified Difference | Complete elimination of micelle scattering interference in DDMAB solutions |
| Conditions | SAXS analysis of SN/GpA transmembrane domains in aqueous buffer |
For structural biology procurement, DDMAB is the definitive choice for SAXS of membrane proteins, saving significant time and resources by eliminating the need for complex contrast-matching protocols.
The length of the polymethylene spacer in carboxybetaine detergents strictly dictates extraction performance. A comparative evaluation of DDMAB (butyrate spacer, CMC 4.3 mM) and DDMAU (undecanoate spacer, CMC 0.13 mM) for the extraction of mycoplasma membrane protein antigens revealed that DDMAB is significantly more efficient. Under mild conditions, DDMAB successfully extracted the target antigens while preserving their native functional states, whereas the longer-chain DDMAU failed to achieve comparable yields [1].
| Evidence Dimension | Extraction efficiency of mycoplasma membrane antigens |
| Target Compound Data | DDMAB (butyrate spacer): High extraction efficiency under mild conditions |
| Comparator Or Baseline | DDMAU (undecanoate spacer): Lower extraction efficiency |
| Quantified Difference | DDMAB outperforms its structural homolog DDMAU in native antigen yield |
| Conditions | Extraction of mycoplasma membrane proteins under mild, non-denaturing conditions |
This proves that buyers cannot simply substitute DDMAB with lower-CMC carboxybetaine homologs; the specific butyrate spacer of DDMAB is required for optimal yield in delicate antigen extraction workflows.
Many detergents denature weak oligomeric interfaces in membrane proteins. DDMAB provides a sufficiently mild, native-like micellar environment to preserve and measure weak transmembrane helix associations. Using DDMAB micelles, researchers were able to quantify the dimerization of the human erythrocyte glycophorin A (GpA) transmembrane domain. DDMAB preserved the parallel orientation of the helices and allowed the precise measurement of a weak association constant (Kd = 24 µM) for the destabilized G83I mutant, an interaction that would be disrupted by harsher solubilization agents [1].
| Evidence Dimension | Measurement of weak dissociation constants (Kd) |
| Target Compound Data | DDMAB: Preserves weak dimer interactions (Kd = 24 µM measured for G83I mutant) |
| Comparator Or Baseline | Harsh denaturing detergents: Disruption of weak transmembrane oligomers |
| Quantified Difference | DDMAB maintains native-like parallel helix orientation and quantifiable weak association |
| Conditions | Thermodynamic analysis of GpA transmembrane domain dimerization |
For biophysical laboratories studying membrane receptor oligomerization, DDMAB is a validated, non-denaturing solvent that ensures thermodynamic measurements reflect native biological interactions.
The structural resolution of antimicrobial peptides requires a membrane-mimetic environment that induces a stable, biologically relevant conformation. DDMAB (CMC 4.3 mM) has been successfully utilized in NMR studies to stabilize the major active conformation of Tritrpticin, a cationic antimicrobial peptide. At concentrations above its CMC, DDMAB micelles interact with the peptide via conformational selection, providing a stable zwitterionic interface that accurately mimics the charge neutrality of specific biological membranes, allowing for high-resolution structural and dynamic insights [1].
| Evidence Dimension | Peptide conformational stability in solution |
| Target Compound Data | DDMAB: Induces and stabilizes a single major active conformation |
| Comparator Or Baseline | Aqueous buffer without micelles: Highly disordered, complex conformational ensembles |
| Quantified Difference | DDMAB enables high-resolution NMR by arresting the peptide in its membrane-bound state |
| Conditions | NMR structural analysis of Tritrpticin in DDMAB micellar solution |
Procurement teams supporting NMR facilities should select DDMAB when a zwitterionic, charge-neutral membrane mimetic is required to resolve the structures of cationic peptides.
DDMAB is the absolute detergent of choice for SAXS analysis of transmembrane proteins. Because its average electron density naturally matches that of standard aqueous buffers, it completely eliminates micelle background scattering. This allows structural biologists to determine the radius of gyration and molecular weight of membrane proteins without resorting to expensive, time-consuming heavy-water or sucrose contrast variation techniques [1].
In bioprocessing and diagnostic development, DDMAB is highly recommended for the extraction of sensitive membrane antigens (such as those from mycoplasma). Its specific butyrate spacer and 4.3 mM CMC provide a superior, non-denaturing extraction environment compared to longer-chain analogs like DDMAU, ensuring high yields of functionally intact proteins [2].
For biophysical laboratories measuring the energetics of protein-protein interactions, DDMAB provides a stable, native-like micellar solvent. It is specifically validated for preserving weak transmembrane helix associations (e.g., Kd values in the micromolar range), allowing for accurate thermodynamic quantification of receptor dimerization that would otherwise be destroyed by harsher detergents[1].
DDMAB is an excellent zwitterionic membrane mimetic for NMR spectroscopy. It effectively stabilizes the active conformations of membrane-interacting molecules, such as cationic antimicrobial peptides, providing a charge-neutral micellar surface that accurately reflects specific biological lipid bilayers, thereby enabling high-resolution dynamic and structural insights[3].
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